Structural Differentiation from the PXR Antagonist Series: 5-Amino vs. 5-Methyl Substitution
The most potent PXR inverse agonists reported to date (compounds 85 and 89) belong to the 5-methyl-1H-1,2,3-triazole-4-carboxamide series, not the 5-amino series. Compound 85 achieved an IC50 of 2.8 nM in a PXR binding assay and an EC50 of 4.2 nM in a cellular PXR transactivation assay [1]. 5-amino-N-(3-methoxyphenyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide, bearing a 5-amino group instead of 5-methyl, represents a distinct chemotype that cannot be assumed to engage PXR with similar potency. In the ATC anti-parasitic series, the 5-amino group was essential for activity, and methylation abolished potency, demonstrating that the 5-position substitution is a decisive activity switch rather than a conservative modification [2].
| Evidence Dimension | PXR binding affinity (IC50) and cellular activity (EC50) |
|---|---|
| Target Compound Data | No direct PXR data available for 5-amino-N-(3-methoxyphenyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide |
| Comparator Or Baseline | Compound 85 (5-methyl series): PXR binding IC50 = 2.8 nM; cellular EC50 = 4.2 nM |
| Quantified Difference | Cannot be calculated; chemotype differs at the 5-position (NH2 vs. CH3) |
| Conditions | PXR LBD binding assay (TR-FRET) and HepG2 PXR transactivation assay |
Why This Matters
For researchers targeting PXR, this compound offers a 5-amino scaffold alternative to the 5-methyl series, which may yield different selectivity profiles or intellectual property space.
- [1] Li, Y.; Lin, W.; Chai, S. C.; Wu, J.; Annu, K.; Chen, T. Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. J. Med. Chem. 2022, 65 (24), 16829–16859. DOI: 10.1021/acs.jmedchem.2c01640. View Source
- [2] Brand, S.; Ko, E. J.; Viayna, E.; Thompson, S.; Spinks, D.; Thomas, M.; Sandberg, L.; Francisco, A. F.; Jayawardhana, S.; Smith, V. C.; et al. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. J. Med. Chem. 2017, 60 (17), 7284–7299. DOI: 10.1021/acs.jmedchem.7b00463. View Source
